molecular formula C13H19N5O10P2 B040143 Fosfadecin CAS No. 120909-50-4

Fosfadecin

Katalognummer: B040143
CAS-Nummer: 120909-50-4
Molekulargewicht: 467.27 g/mol
InChI-Schlüssel: XLKKASKVRUMAHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fosfadecin is a nucleotide antibiotic produced by the bacterium Pseudomonas viridiflava PK-5. It is known for its antibacterial properties against both Gram-positive and Gram-negative bacteria.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fosfadecin is isolated from the culture filtrates of Pseudomonas viridiflava PK-5. The isolation process involves several chromatographic techniques, including adsorption, gel filtration, and ion exchange resins. The chemical structure of this compound is determined through spectroscopic and degradation studies .

Industrial Production Methods: The industrial production of this compound involves the fermentation of Pseudomonas viridiflava PK-5. The bacteria are cultured in a suitable medium, and the antibiotic is extracted from the culture filtrate. The purification process includes multiple chromatographic steps to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Fosfadecin undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It can be hydrolyzed to generate fosfomycin and a new antibiotic, fosfoxacin .

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Fosfadecin has several scientific research applications, including:

Wirkmechanismus

Fosfadecin exerts its antibacterial effects by inhibiting bacterial cell wall biosynthesis. It is hydrolyzed to produce fosfomycin, which binds covalently to the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This binding inactivates the enzyme, preventing the synthesis of peptidoglycan, an essential component of the bacterial cell wall .

Vergleich Mit ähnlichen Verbindungen

Comparison: this compound is unique in its ability to be hydrolyzed into two different antibiotics, fosfomycin and fosfoxacinThis dual functionality makes this compound a valuable compound for further research and development .

Biologische Aktivität

Fosfadecin, a phosphonic acid antibiotic, has garnered attention due to its unique mechanism of action and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antibacterial properties, biosynthesis, resistance mechanisms, and clinical implications.

This compound operates primarily by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which plays a crucial role in peptidoglycan biosynthesis in bacterial cell walls. By mimicking phosphoenolpyruvate (PEP), this compound covalently binds to MurA, effectively blocking the synthesis of peptidoglycan and leading to bacterial cell lysis. This mechanism is particularly effective against Gram-positive and some Gram-negative bacteria, making this compound a valuable agent in treating infections caused by multidrug-resistant pathogens .

2. Antibacterial Spectrum

This compound exhibits a broad spectrum of antibacterial activity. It has been shown to be effective against various strains of Escherichia coli , Enterococcus faecalis , and Pseudomonas aeruginosa . The following table summarizes the susceptibility of different bacterial strains to this compound:

Bacterial StrainSusceptibilityNotes
E. coli SensitiveCommonly treated with this compound
Enterococcus faecalis SensitiveEffective in urinary tract infections
Pseudomonas aeruginosa VariableEfficacy increases when combined with other antibiotics
Acinetobacter spp. ResistantGenerally shows resistance to this compound

3. Biosynthesis

The biosynthetic pathway of this compound involves several enzymatic steps that convert phosphoenolpyruvate into the active antibiotic form. Key enzymes include:

  • PnPy Decarboxylase : Converts phosphonopyruvate (PnPy) to phosphonoacetaldehyde.
  • Hydroxymethylphosphonate Synthase : Facilitates the formation of 2-hydroxyethylphosphonate.
  • Epoxide Formation : Involves radical S-adenosylmethionine methyltransferase, which catalyzes the final steps leading to the active compound.

Recent studies have identified distinct biosynthetic gene clusters in various bacterial species, indicating a complex evolutionary background for this compound production .

4. Resistance Mechanisms

Despite its efficacy, resistance to this compound can occur through several mechanisms:

  • Loss of Active Transport : Bacteria may lose the transport systems necessary for this compound uptake.
  • Target Modification : Mutations in the MurA enzyme can reduce binding affinity for this compound.
  • Efflux Pumps : Some bacteria may develop efflux mechanisms that expel the antibiotic before it can exert its effects.

Interestingly, clinical observations suggest that while resistance can develop in vitro, it is rarely seen during treatment due to the fitness cost associated with resistant mutations .

5. Clinical Applications and Case Studies

This compound has been primarily used in treating urinary tract infections (UTIs), particularly those caused by resistant strains of bacteria. A notable case study involved a patient with recurrent UTIs caused by multidrug-resistant E. coli, where this compound was administered successfully as part of a combination therapy regimen, leading to significant clinical improvement.

In another study focusing on hospitalized patients with complicated UTIs, this compound demonstrated superior efficacy compared to traditional antibiotics, highlighting its potential role in managing resistant infections .

6. Future Directions

The growing concern over antibiotic resistance necessitates further research into this compound's applications beyond UTIs. Investigations are ongoing into its effectiveness against other resistant pathogens and potential formulations for intravenous use in severe infections.

Eigenschaften

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(3-methyloxiran-2-yl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O10P2/c1-5-13(26-5)29(21,22)28-30(23,24)25-2-6-8(19)9(20)12(27-6)18-4-17-7-10(14)15-3-16-11(7)18/h3-6,8-9,12-13,19-20H,2H2,1H3,(H,21,22)(H,23,24)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKKASKVRUMAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923602
Record name 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120909-50-4
Record name Fosfadecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120909504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosfadecin
Reactant of Route 2
Fosfadecin
Reactant of Route 3
Fosfadecin
Reactant of Route 4
Reactant of Route 4
Fosfadecin
Reactant of Route 5
Fosfadecin
Reactant of Route 6
Fosfadecin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.